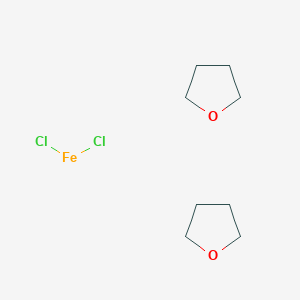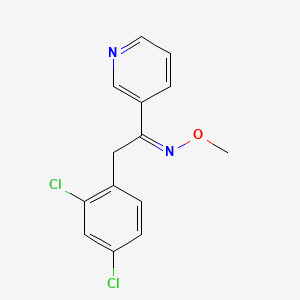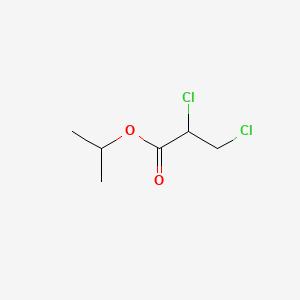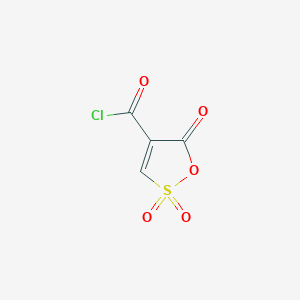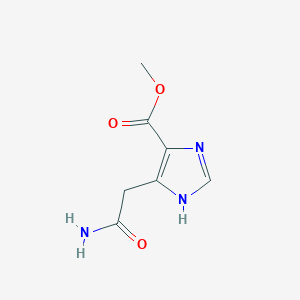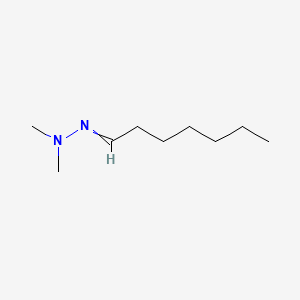
N-(Heptylideneamino)-N-methyl-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanal dimethyl hydrazone is a chemical compound derived from the reaction between heptanal and dimethyl hydrazine. It belongs to the class of hydrazones, which are characterized by the presence of the functional group -C=N-NH-. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanal dimethyl hydrazone is typically synthesized through the condensation reaction between heptanal and dimethyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Heptanal+Dimethyl Hydrazine→Heptanal Dimethyl Hydrazone+Water
The reaction is catalyzed by an acid or base to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of heptanal dimethyl hydrazone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Heptanal dimethyl hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Heptanal dimethyl hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptanal dimethyl hydrazone involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a chelating agent. The hydrazone group can coordinate with metal ions, facilitating reactions that involve electron transfer or bond formation.
Comparison with Similar Compounds
Heptanal dimethyl hydrazone can be compared with other hydrazones, such as:
- Benzaldehyde phenyl hydrazone
- Acetone phenyl hydrazone
- Salicylaldehyde phenyl hydrazone
Uniqueness:
- Heptanal dimethyl hydrazone has a unique aliphatic chain, which imparts different physical and chemical properties compared to aromatic hydrazones.
- It exhibits different reactivity patterns due to the presence of the aliphatic heptanal moiety.
These comparisons highlight the versatility and distinct characteristics of heptanal dimethyl hydrazone in various chemical and industrial applications.
Properties
CAS No. |
67660-53-1 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-(heptylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-4-5-6-7-8-9-10-11(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
UMHVJTNVQIDHDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


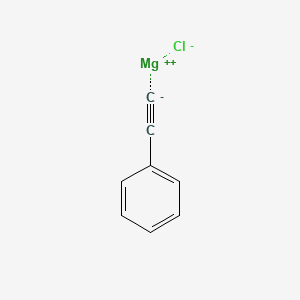
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
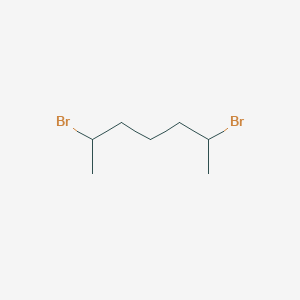
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
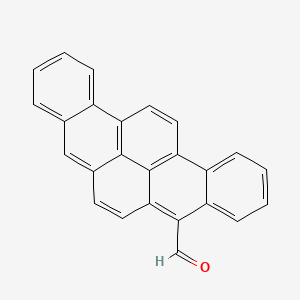
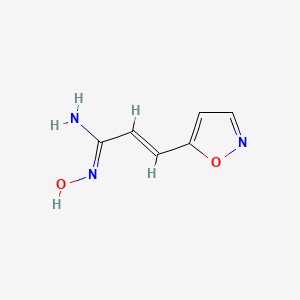
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

